1,3-Diiodo-4-fluoro-2-(fluoromethyl)benzene
Description
1,3-Diiodo-4-fluoro-2-(fluoromethyl)benzene is a polyhalogenated aromatic compound featuring iodine, fluorine, and a fluoromethyl group. The iodine atoms occupy the 1- and 3-positions, fluorine is at the 4-position, and the fluoromethyl (–CH2F) group is at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves sequential halogenation and fluorination steps, such as iodination via Ullmann coupling or electrophilic substitution, followed by fluoromethylation using reagents like diethylaminosulfur trifluoride (DAST) .
Properties
Molecular Formula |
C7H4F2I2 |
|---|---|
Molecular Weight |
379.91 g/mol |
IUPAC Name |
1-fluoro-3-(fluoromethyl)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 |
InChI Key |
CBMPJKPACUVBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)CF)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to structurally related halogenated benzene derivatives (Table 1):
Key Observations :
- Fluoromethyl vs. Trifluoromethyl : The –CH2F group offers reduced steric hindrance compared to –CF3 (as in ), which may enhance metabolic stability in drug design .
- Electronic Effects : The electron-withdrawing fluorine and iodine atoms create a highly electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution reactions, a feature shared with 1,3-Difluoro-5-iodo-2-methoxybenzene .
Physicochemical Properties
- Boiling Point/Melting Point : The diiodo substitution increases molecular weight and likely raises the boiling point compared to 1,3-Difluoro-5-iodo-2-methoxybenzene (bp 65°C) .
- Solubility : The compound is expected to exhibit low water solubility due to its hydrophobic halogens, similar to 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene .
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